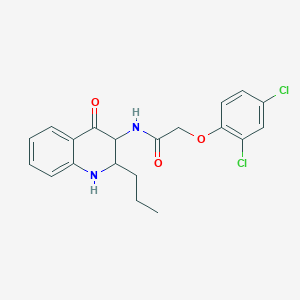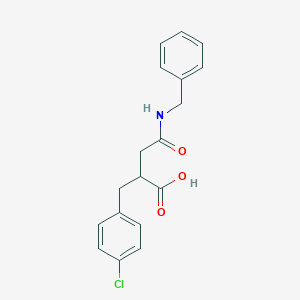![molecular formula C16H22N4O5 B226835 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B226835.png)
1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-nitroaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with a piperidine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the piperidine ring. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Indole Derivatives: Indole-based compounds are widely studied for their pharmacological properties and potential therapeutic uses. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H22N4O5 |
|---|---|
Molecular Weight |
350.37 g/mol |
IUPAC Name |
1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N4O5/c1-25-14-3-2-12(20(23)24)10-13(14)18-15(21)6-9-19-7-4-11(5-8-19)16(17)22/h2-3,10-11H,4-9H2,1H3,(H2,17,22)(H,18,21) |
InChI Key |
ZOSZVHVALZVELM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC(CC2)C(=O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)




![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)
methanone](/img/structure/B226797.png)
methanone](/img/structure/B226798.png)
methanone](/img/structure/B226799.png)
methanone](/img/structure/B226800.png)
